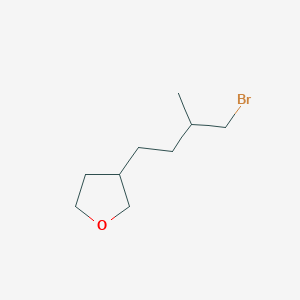![molecular formula C8H15BrO B13185158 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and propan-2-yloxy groups. One common method involves the reaction of cyclopropane with bromomethyl and propan-2-yloxy reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Substitution Reactions: Products include cyclopropane derivatives with various substituents.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Scientific Research Applications
1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-[(methoxy)methyl]cyclopropane: Similar structure but with a methoxy group instead of propan-2-yloxy.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
JFCFYONTQQDKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


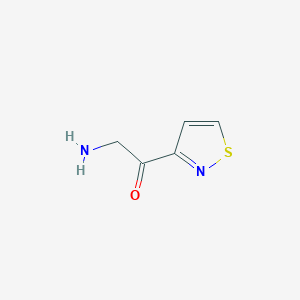
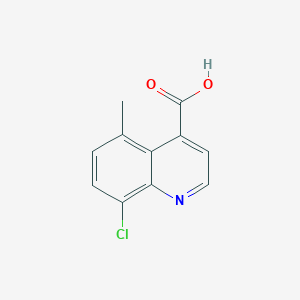
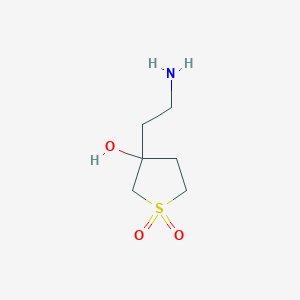
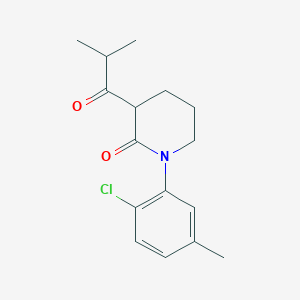
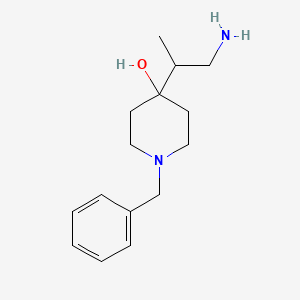


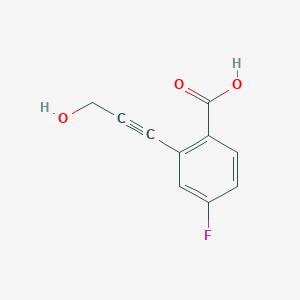
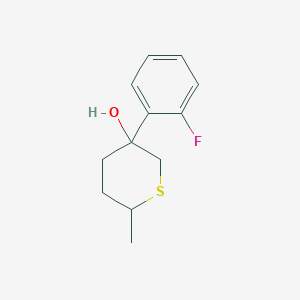
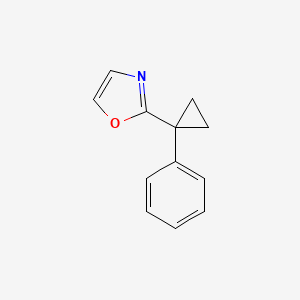
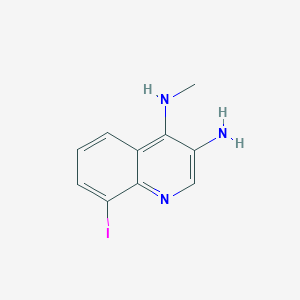
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)

